molecular formula C13H18ClN3O3 B7911782 tert-butyl N-(2-{[(2-chloro-3-pyridyl)carbonyl]amino}ethyl)carbamate

tert-butyl N-(2-{[(2-chloro-3-pyridyl)carbonyl]amino}ethyl)carbamate

Cat. No.: B7911782
M. Wt: 299.75 g/mol
InChI Key: GFSFYADRFIHHJG-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-{[(2-chloro-3-pyridyl)carbonyl]amino}ethyl)carbamate: is a synthetic organic compound that features a tert-butyl carbamate group linked to a 2-chloro-3-pyridyl moiety via an aminoethyl chain

Properties

IUPAC Name

tert-butyl N-[2-[(2-chloropyridine-3-carbonyl)amino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(19)17-8-7-16-11(18)9-5-4-6-15-10(9)14/h4-6H,7-8H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSFYADRFIHHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-{[(2-chloro-3-pyridyl)carbonyl]amino}ethyl)carbamate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chloro-3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride.

    Amidation Reaction: The acid chloride is then reacted with 2-aminoethylamine to form the intermediate amide.

    Carbamate Formation: The final step involves the reaction of the intermediate amide with tert-butyl chloroformate to form the desired tert-butyl carbamate.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols or amines.

    Substitution: The chloro group on the pyridyl ring can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation Products: Oxidized pyridyl derivatives.

    Reduction Products: Reduced amines or alcohols.

    Substitution Products: Various substituted pyridyl derivatives.

Scientific Research Applications

Chemistry:

    Building Block: The compound serves as a versatile building block for the synthesis of more complex molecules in organic chemistry.

Biology:

    Biological Probes: It can be used as a probe to study biological processes involving pyridyl-containing compounds.

Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

Industry:

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-{[(2-chloro-3-pyridyl)carbonyl]amino}ethyl)carbamate involves its interaction with specific molecular targets. The pyridyl ring can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    tert-Butyl N-(benzyloxy)carbamate: Similar in structure but with a benzyloxy group instead of the pyridyl moiety.

    tert-Butyl N-(2-oxoethyl)carbamate: Contains an oxoethyl group instead of the aminoethyl chain.

Uniqueness: The presence of the 2-chloro-3-pyridyl moiety in tert-butyl N-(2-{[(2-chloro-3-pyridyl)carbonyl]amino}ethyl)carbamate imparts unique chemical properties, such as the ability to undergo specific substitution reactions and engage in distinct molecular interactions. This makes it a valuable compound for specialized applications in research and industry.

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